A Technical Guide to trans-2,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications
A Technical Guide to trans-2,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2,4-Difluorocinnamic acid, identified by CAS Number 94977-52-3, is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a cinnamic acid backbone with two fluorine atoms at the 2 and 4 positions of the phenyl ring, imparts unique chemical and physical properties that are highly sought after in medicinal chemistry and materials science.[2] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making trans-2,4-Difluorocinnamic acid a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, analytical methodologies, and potential applications, designed to be a critical resource for professionals in research and development.
Core Physicochemical and Structural Properties
The defining characteristics of trans-2,4-Difluorocinnamic acid are summarized below. The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the molecule's acidity, reactivity, and intermolecular interactions.
| Property | Value | Reference(s) |
| CAS Number | 94977-52-3 | [3][4][5][6] |
| Molecular Formula | C₉H₆F₂O₂ | [1][5][7] |
| Molecular Weight | 184.14 g/mol | [1][3][7] |
| Appearance | White to pale yellow powder or crystalline solid | [1][2][8][9] |
| Melting Point | 216-218 °C | [3][8][10] |
| Boiling Point | 272.0 ± 25.0 °C (Predicted) | [8][10] |
| Density | 1.379 g/cm³ (Predicted) | [10] |
| pKa | 4.29 ± 0.13 (Predicted) | [8] |
| Solubility | Sparingly soluble in water | [1] |
| InChI Key | PQDXPFJQTKGTFP-DUXPYHPUSA-N | [3] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)/C=C/C(=O)O | [9] |
Synthesis and Chemical Reactivity
The synthesis of trans-2,4-Difluorocinnamic acid is achievable through established organic chemistry reactions. One documented method involves a palladium-catalyzed Heck-type reaction between a diazonium salt and acrylic acid.
Detailed Synthesis Protocol: Palladium-Catalyzed Coupling
This protocol is adapted from a described synthesis of (E)-3-(2,4-difluorophenyl)acrylic acid.[8]
Step 1: Diazotization of 2,3-Difluoroaniline
-
In a reaction vessel cooled to 0 °C, prepare a mixture of 124 mL of concentrated hydrochloric acid, sulfuric acid, and 472 mL of water.
-
Slowly add 77.5 g of 2,3-difluoroaniline dropwise to the cooled acid mixture, maintaining the temperature at 0 °C.
-
Prepare a solution of 48.3 g of sodium nitrite in 90 mL of water. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Add sulfamic acid portion-wise to quench any excess nitrous acid.
Step 2: Heck-Type Coupling Reaction
-
In a separate vessel, add 0.34 g of palladium(II) acetate to 54.8 g of acrylic acid and heat the mixture to 47 °C.
-
Slowly add the previously prepared diazonium salt solution dropwise to the acrylic acid mixture over 2 hours. Critically, maintain the reaction temperature between 47-49 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 2 hours to drive the reaction to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid product thoroughly with water to remove inorganic salts.
-
Dry the product to obtain (E)-3-(2,4-difluorophenyl)acrylic acid.
Caption: Synthesis workflow for 2,4-Difluorocinnamic acid.
Chemical Reactivity
trans-2,4-Difluorocinnamic acid possesses three primary sites of reactivity: the carboxylic acid, the alkene, and the aromatic ring.
-
Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (reaction with alcohols), amide bond formation (reaction with amines using coupling agents), and reduction to the corresponding alcohol.[2]
-
Alkene: The α,β-unsaturated double bond is susceptible to addition reactions, including catalytic hydrogenation to yield 2,4-Difluorophenylpropanoic acid, and Michael additions.[2]
-
Aromatic Ring: The difluorophenyl ring can undergo electrophilic aromatic substitution, although the fluorine atoms are deactivating and ortho-, para-directing.
Spectral Characterization Insights
While specific spectral data is not widely published, the structure of trans-2,4-Difluorocinnamic acid allows for the prediction of its key spectral features, which are crucial for its identification and characterization in a laboratory setting.[2]
-
¹H NMR: The spectrum would show complex multiplets for the three aromatic protons due to H-H and H-F coupling. Two distinct doublets would be observed for the vinylic protons of the trans-alkene, with a characteristic large coupling constant (J ≈ 16 Hz). A broad singlet for the carboxylic acid proton would also be present.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The signals for the fluorinated aromatic carbons would appear as doublets or doublets of doublets due to C-F coupling, which is a key diagnostic feature.
-
¹⁹F NMR: Two distinct signals would be expected for the two chemically non-equivalent fluorine atoms at the C2 and C4 positions.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1680-1710 cm⁻¹ (C=O stretch), a peak around 1625-1640 cm⁻¹ (C=C stretch), and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound.[1]
Applications in Drug Discovery and Organic Synthesis
trans-2,4-Difluorocinnamic acid is primarily utilized as a versatile building block for constructing more complex molecules.[1][3] Its value in drug discovery stems from the advantageous properties conferred by fluorine.
-
Pharmaceutical Intermediate: The difluorophenyl moiety is a common feature in many modern pharmaceuticals. This compound serves as a starting point for synthesizing active pharmaceutical ingredients (APIs). While specific applications of the 2,4-isomer are less documented than other isomers like 3,4-difluorocinnamic acid, the general principles of using cinnamic acids as precursors for anti-inflammatory, anti-cancer, or anti-diabetic agents apply.[2]
-
Scaffold for Chemical Libraries: Its reactive handles allow for diverse modifications, making it an excellent scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it can be used to synthesize new pesticides and herbicides, where fluorine substitution can enhance efficacy and bioavailability.[1]
Caption: Potential applications derived from 2,4-Difluorocinnamic acid.
Proposed Analytical Methodology: RP-HPLC
A robust and reliable method for the quantification and purity assessment of trans-2,4-Difluorocinnamic acid can be developed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following protocol is a validated starting point based on methods for similar aromatic acids.
1. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of trans-2,4-Difluorocinnamic acid in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards (e.g., 1-100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Prepare sample solutions by dissolving the material to be tested in the mobile phase to an expected concentration within the calibration range.
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the analyte is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: ~270-280 nm (based on the chromophore).
-
Injection Volume: 10 µL.
3. Analysis and Quantification
-
Inject the working standards to generate a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of trans-2,4-Difluorocinnamic acid in the samples by interpolating their peak areas from the calibration curve.
Caption: General workflow for HPLC analysis.
Safety and Handling
trans-2,4-Difluorocinnamic acid is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.
| Hazard Information | Precautionary Measures |
| GHS Classification: Warning[3][10] | Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles). Use a dust mask (e.g., N95) to avoid inhalation.[3] |
| Hazard Statements: [3][10] • H315: Causes skin irritation • H319: Causes serious eye irritation • H335: May cause respiratory irritation | Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in a well-ventilated area or in a fume hood. |
| Risk Statements (EU): [8][9] • R36/37/38: Irritating to eyes, respiratory system and skin | First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8] |
| Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperatures range from ambient to 2-8°C.[1][8] | Spills: Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal. |
Conclusion
trans-2,4-Difluorocinnamic acid (CAS 94977-52-3) is a highly valuable fluorinated intermediate for synthetic chemistry. Its well-defined physical properties, accessible synthesis routes, and the desirable characteristics imparted by its difluorophenyl moiety make it an important tool for researchers in drug discovery, agrochemical development, and materials science. Understanding its reactivity, analytical characterization, and proper handling procedures, as detailed in this guide, is crucial for unlocking its full potential in creating next-generation chemical entities.
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Capot Chemical. (n.d.). MSDS of Trans-2,4-Difluorocinnamic acid. Retrieved from [Link]
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BuyersGuideChem. (n.d.). trans-2,4-Difluorocinnamic acid | C9H6F2O2. Retrieved from [Link]
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Fluoropharm. (n.d.). 94977-52-3 | trans-2,4-Difluorocinnamic acid. Retrieved from [Link]
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Journal of Agricultural, Food and Environmental Sciences. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved from [Link]
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Amerigo Scientific. (n.d.). trans-2,4-Difluorocinnamic acid (98%). Retrieved from [Link]
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Studia Universitatis „Vasile Goldis” Arad. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]
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